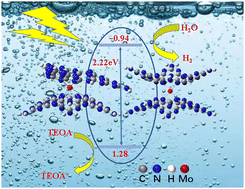Boosting interlayer charge transfer in polymeric carbon nitride by Mo ions for efficient photocatalytic H2 evolution†
Energy Advances Pub Date: 2023-12-22 DOI: 10.1039/D3YA00485F
Abstract
Tuning the band structure by doping metal elements is an effective way to boost charge transfer and thus improve the photocatalytic activity of polymeric carbon nitride (CN). Herein, Mo-doped carbon nitride (Mo–CN) was prepared by calcining melamine, cyanuric acid and sodium molybdate at elevated temperature. Under visible light at λ ≥ 420 nm, the optimal hydrogen production rate of 3Mo–CN reaches 16.7 μmol h−1, about eight times that of pristine CN. Experimental results demonstrate that Mo doping reduces the band gap, increases the specific surface area, extends the visible light harvesting range, and enhances the separation and transfer of photogenerated carriers. Theoretical simulation verifies that the intercalated Mo acts as a bridging channel for interlayer charge transfer, increases the intramolecular electron transition distance (Dct) and charge transfer quantity, and enhances the localization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). All these factors are interwoven to contribute to the enhanced photocatalytic performance of polymeric carbon nitride.


Recommended Literature
- [1] The electronic structure of FeV-cofactor in vanadium-dependent nitrogenase†
- [2] Resorcylic acid lactones (RALs) and their structural congeners: recent advances in their biosynthesis, chemical synthesis and biology
- [3] Using core-hole reference states for calculating X-ray photoelectron and emission spectra
- [4] Kinetics and thermodynamics of metal binding to the N-terminus of a human copper transporter, hCTR1†
- [5] Inside back cover
- [6] Dinuclear zinc catalysts with unprecedented activities for the copolymerization of cyclohexene oxide and CO2†
- [7] Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells†
- [8] Estimating and using sampling precision in surveys of trace constituents of soils
- [9] Encoded peptide libraries and the discovery of new cell binding ligands†
- [10] Fragmentation of supported gold nanoparticles@agarose film by thiols and the role of their synergy in efficient catalysis†‡

Journal Name:Energy Advances
Research Products
-
CAS no.: 16096-33-6









